

GSK-3484862 solubility and preparation for in vivo studies

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Compound of Interest

Compound Name: GSK-3484862

Cat. No.: B2732884

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Application Notes and Protocols for GSK-3484862

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of **GSK-3484862** for in vivo studies. **GSK-3484862** is a potent and selective non-covalent inhibitor of DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 0.23 μ M.[1][2] It functions by inducing the degradation of DNMT1, leading to DNA hypomethylation, and is being investigated for its therapeutic potential in cancer.[3][4][5] Unlike traditional cytidine analogs, **GSK-3484862** demonstrates low cellular toxicity.[4]

Physicochemical and Solubility Data

GSK-3484862 is a solid with a molecular weight of 365.45 g/mol .[3] Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The following tables summarize the solubility of **GSK-3484862** in various solvents.

Table 1: Solubility of **GSK-3484862**

Solvent	Solubility (mg/mL)	Molar Equivalent (mM)	Notes
DMSO	20.83 - 24	57.00 - 65.67	Ultrasonic treatment may be required to achieve full dissolution. [2] [3] [6] Use fresh, anhydrous DMSO as moisture can reduce solubility. [2]
Water	Insoluble	-	
Ethanol	Insoluble	-	

Preparation of GSK-3484862 for In Vivo Studies

The poor aqueous solubility of **GSK-3484862** necessitates the use of specific vehicle formulations for in vivo administration. Below are established protocols for preparing **GSK-3484862** suspensions. It is crucial to prepare these formulations fresh before each use.

Table 2: Recommended Vehicle Formulations for In Vivo Administration

Formulation	Composition	Maximum Concentration	Administration Route
Vehicle 1	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	2.08 mg/mL (5.69 mM)	Oral[2]
Vehicle 2	10% DMSO, 90% (20% SBE- β -CD in saline)	2.08 mg/mL (5.69 mM)	Not specified
Vehicle 3	5% DMSO, 95% Corn Oil	Not specified	Oral
Vehicle 4	Carboxymethylcellulose sodium (CMC-Na)	≥ 5 mg/mL	Oral

Experimental Protocols

Protocol 1: Preparation of GSK-3484862 in a PEG300/Tween-80 Formulation

This protocol details the step-by-step procedure for preparing a 2.08 mg/mL suspension of **GSK-3484862** for oral administration.

Materials:

- **GSK-3484862** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile conical tubes

- Vortex mixer
- Ultrasonic water bath

Procedure:

- Prepare Stock Solution: Weigh the required amount of **GSK-3484862** powder and dissolve it in DMSO to create a concentrated stock solution. For example, to prepare a 24 mg/mL stock, dissolve 24 mg of **GSK-3484862** in 1 mL of fresh, anhydrous DMSO.[\[2\]](#)
- Solubilization: If needed, use an ultrasonic water bath to ensure complete dissolution of the **GSK-3484862** in DMSO.[\[6\]](#)
- Vehicle Preparation: In a sterile conical tube, prepare the vehicle by sequentially adding and mixing the components. For a final volume of 1 mL, the volumes would be:
 - DMSO (from stock solution): 100 µL
 - PEG300: 400 µL
 - Tween-80: 50 µL
 - Saline: 450 µL
- Stepwise Addition: a. To the required volume of the **GSK-3484862** DMSO stock solution, add the PEG300. Vortex thoroughly until the solution is clear. b. Add the Tween-80 to the DMSO/PEG300 mixture and vortex until clear. c. Finally, add the saline to the mixture and vortex thoroughly to create a homogenous suspension.
- Administration: The resulting suspension will have a concentration of 2.08 mg/mL and should be used immediately for optimal results.[\[2\]](#)[\[3\]](#)

Protocol 2: Preparation of GSK-3484862 in a SBE-β-CD Formulation

This protocol describes the preparation of a 2.08 mg/mL suspension using a cyclodextrin-based vehicle.

Materials:

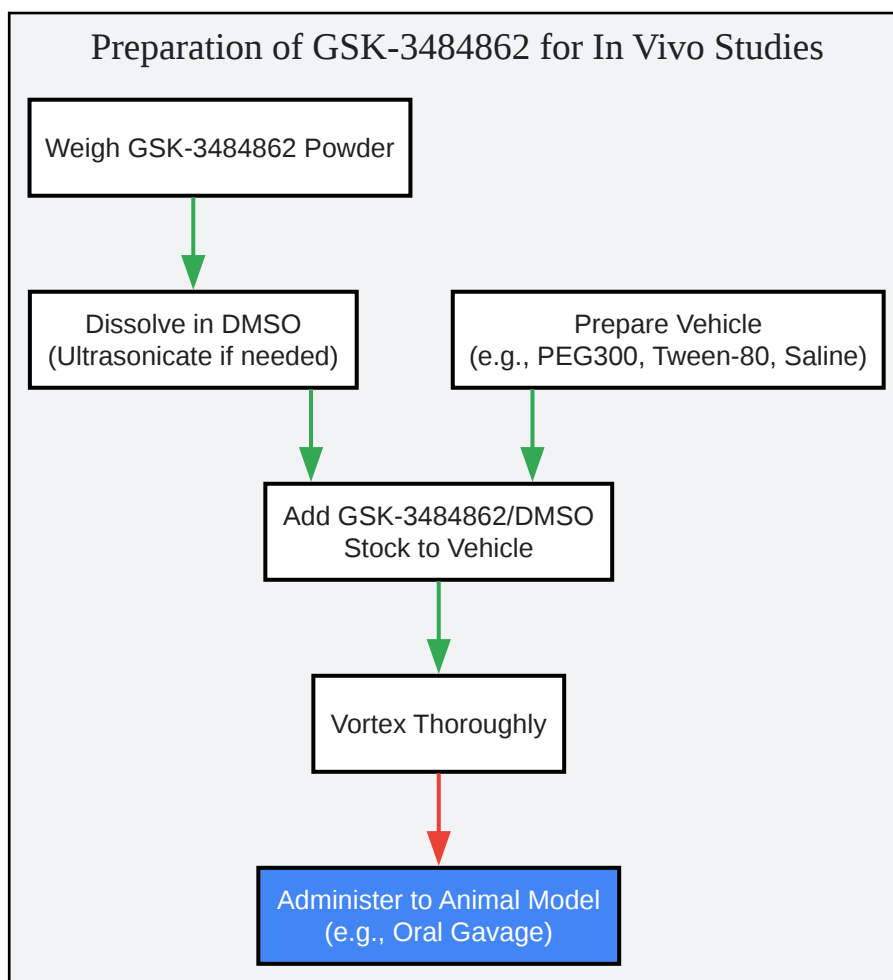
- **GSK-3484862** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sulfobutylether- β -cyclodextrin (SBE- β -CD)
- Saline (0.9% NaCl)
- Sterile conical tubes
- Vortex mixer
- Ultrasonic water bath

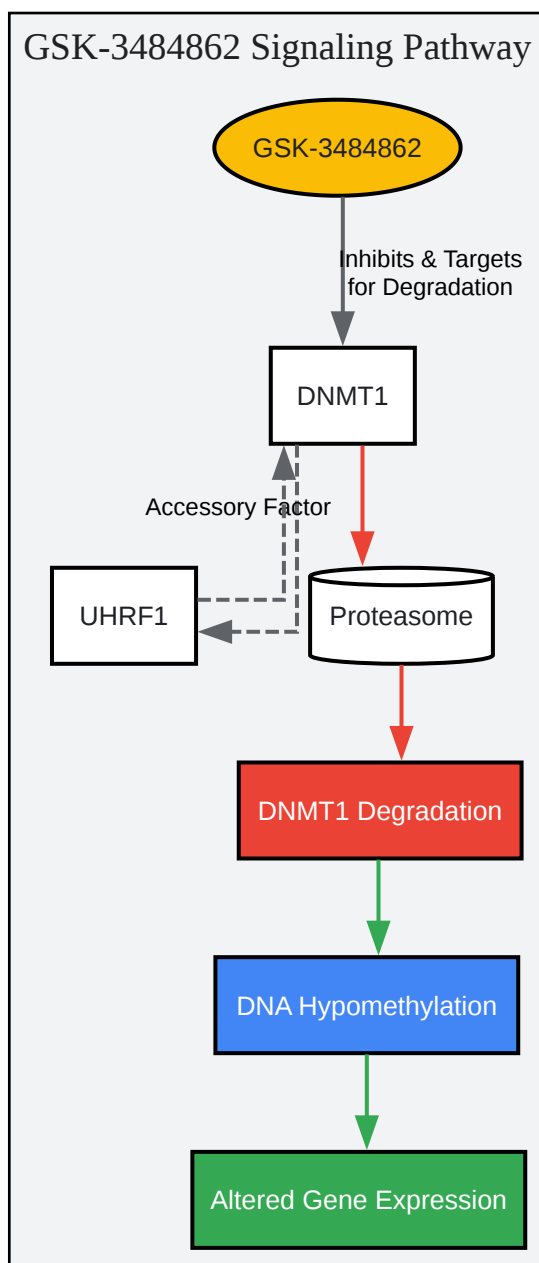
Procedure:

- Prepare 20% SBE- β -CD Solution: Dissolve SBE- β -CD in saline to a final concentration of 20% (w/v).
- Prepare Stock Solution: Dissolve **GSK-3484862** in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use of an ultrasonic bath is recommended for complete dissolution.^[3]
- Vehicle Preparation: a. In a sterile conical tube, add 100 μ L of the **GSK-3484862** DMSO stock solution. b. Add 900 μ L of the 20% SBE- β -CD in saline solution.
- Mixing: Vortex the mixture thoroughly to form a uniform suspension. Ultrasonic treatment may be necessary to ensure homogeneity.^[3]
- Administration: The final concentration of the suspension will be 2.08 mg/mL. Use immediately after preparation.

Visualized Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing **GSK-3484862** for in vivo studies and its mechanism of action.





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